molecular formula C13H20O B3025630 alpha-Damascone CAS No. 43052-87-5

alpha-Damascone

Cat. No. B3025630
CAS RN: 43052-87-5
M. Wt: 192.3 g/mol
InChI Key: CRIGTVCBMUKRSL-FNORWQNLSA-N
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Description

Alpha-Damascone is a natural, diffusive rose and fruit-booster with plum and prune qualities . It is a fragrance compound renowned for its sweet, floral, and fruity scent notes . It is widely used in perfumery, cosmetics, and food industries to enhance and impart desirable aromas . It offers a very complex profile of rose, apple, blackcurrant, and mint with a rich plum undertone .


Synthesis Analysis

Alpha-Damascone can be synthesized from simpler organic compounds through a series of reactions . Various synthetic routes exist, with some involving the condensation of aldehydes or ketones with specific reagents to form the desired compound .


Molecular Structure Analysis

Chemically, Alpha-Damascone belongs to the family of unsaturated ketones, and its molecular structure consists of a cyclopentanone ring with attached alkyl and aryl groups . Its molecular formula is C13H20O .


Chemical Reactions Analysis

The production of Alpha-Damascone involves specific raw materials crucial for its synthesis. For organic synthesis, raw materials such as acetylacetone, methyl vinyl ketone, and other organic compounds are essential . These serve as starting materials in the chemical reactions leading to the formation of Alpha-Damascone .


Physical And Chemical Properties Analysis

Alpha-Damascone has a molecular weight of 192.2973 . More detailed physical and chemical properties may be found in specialized databases or literature .

Scientific Research Applications

Bioconversion and Biotransformation

Alpha-Damascone undergoes bioconversion with different strains of Botrytis cinerea, yielding various biotransformation products, including 3-oxo-alpha-damascone, cis- and trans-3-hydroxy-alpha-damascone, and gamma-damascenone, among others. These transformations are significant for understanding the chemical behavior of alpha-Damascone under biological conditions (Schoch, Benda, & Schreier, 1991).

Synthesis and Chemical Preparation

The synthesis of alpha-Damascone has been optimized for industrial preparation. A new method involving oximization, epoxidation, dehydration, and reduction led to a significant yield and high chemical purity, indicating efficient production routes for alpha-Damascone (Hu et al., 2019). Moreover, alternative synthetic methods involving Grignard and hydride addition to a ketene intermediate have been explored for producing alpha-Damascone (Naef & Decorzant, 1986).

Enantiomeric Analysis

The absolute configuration of alpha-Damascone, an essential flavor component in black tea, has been determined using enantioselective capillary gas chromatography. This research provides insights into the stereochemical properties of alpha-Damascone, which are crucial for its flavor and fragrance applications (König et al., 1990).

Safety and Regulatory Assessment

Alpha-Damascone's safety as a flavoring compound in animal feed was evaluated, highlighting the need for further data to address genotoxicity concerns. This assessment underscores the importance of thorough safety evaluations for compounds used in animal feed and potentially in human food products (Bampidis et al., 2020).

Safety And Hazards

Alpha-Damascone may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Given its unique aromatic properties and its importance in multiple industries such as fragrance, cosmetics, and food, the demand for Alpha-Damascone is expected to grow . Research is ongoing to improve the efficiency and cost-effectiveness of its production methods .

properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIGTVCBMUKRSL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051912
Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol)
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938, 0.937-0.943
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

alpha-Damascone

CAS RN

24720-09-0, 43052-87-5, 23726-94-5
Record name (±)-α-Damascone
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Record name alpha-Damascone, (E)-
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name .ALPHA.-DAMASCONE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
T Mandai, K Mizobuchi, M Kawada… - The Journal of Organic …, 1984 - ACS Publications
11 2 a (i)(CH3) 2C= CHCH2MgCl, Cul,,'-dipyridyl, THF;(ii) H202, dioxane;(iii) Ac20 catalyst (CF3C0) 20;(iv) NaBH4-EtOH;(v) HC02H;(vi) PDC, CH2C12;(vii) MeONa-MeOH. led us to …
Number of citations: 27 pubs.acs.org
E Schwab, P Schreier - Journal of Agricultural and Food …, 1991 - ACS Publications
A series of NOE experiments was carried out to clarify the conformation of cis-(1) and traros-3-hydroxy-a-damascone (2). For 1, half-chair conformation with a quasiequatorial hydroxy …
Number of citations: 2 pubs.acs.org
C Fehr, J Galindo - Journal of the American Chemical Society, 1988 - ACS Publications
(7) Benzoin, obtained from the corresponding potassium dienolate via enantioselective enol-ketone tautomerization (80% ee), falls into the same structural category. For a related …
Number of citations: 113 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… /plate for strains TA1535 and TA100 and 7.8, 15.6, 31.2, 62.5 and 125 μg of alpha-damascone/plate for strains TA1537 and TA98 in the absence and presence of S9-mix. Additionally …
Number of citations: 4 efsa.onlinelibrary.wiley.com
C Gerhäuser, K Klimo, W Hümmer… - Molecular nutrition & …, 2009 - Wiley Online Library
Structural comparison of apple constituents with known inducers of phase two cytoprotective enzymes led to the identification of 3‐hydroxy‐β‐damascone and related carotenoid …
Number of citations: 44 onlinelibrary.wiley.com
G Zenoni, F Quattrini, M Mazzotti… - … ROYAL SOCIETY OF …, 2001 - books.google.com
… This is the case of the norterpenoids alpha-ionone and alphadamascone. In this work we present the resolution of racemic alpha-ionone and alphadamascone through a special …
Number of citations: 4 books.google.com
MRC de Oliveira, MG de Lima Silva… - Arabian Journal of …, 2023 - Elsevier
… (c) Alpha-damascone with pocket of interactio with residues Cys294; Gln284; Gln380; Glu287; Glu295; Gly377; Ile290; Leu374; Met250; Met291; Phe373; Thr376 (d) Beta-damascone …
Number of citations: 0 www.sciencedirect.com
柴崎正勝, 寺島孜郎, 山田俊一 - Chemical and Pharmaceutical Bulletin, 1975 - jlc.jst.go.jp
Application of the biogenetic-type cyclization of citral (2) via its enamine, which was developed by us as described in the preceding paper, to the asymmetric synthesis, has been found …
Number of citations: 2 jlc.jst.go.jp
J HSING, HK HUNG, M GL, W MLD - 1978 - pascal-francis.inist.fr
… ENONE DITHIOACETAL DESULFURATION MANGANESE IV OXYDE REACTION GRIGNARD HETEROCYCLE SOUFRE CYCLE 5 CHAINONS OXYDATION ALPHA-DAMASCONE …
Number of citations: 0 pascal-francis.inist.fr
W Li, Z Wang, H Chen - CHEMICAL REAGENTS, 2006
Number of citations: 0

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